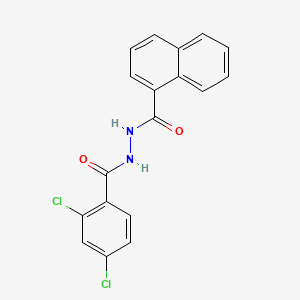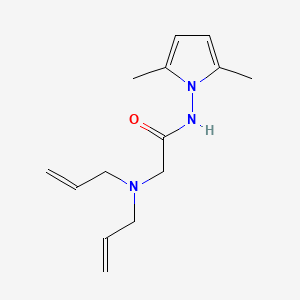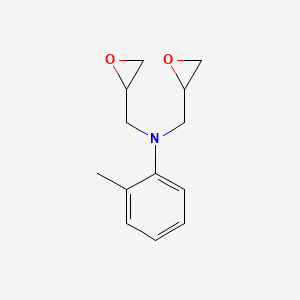
Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)-
Vue d'ensemble
Description
Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)-, also known as OMA, is an organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. OMA is a derivative of amphetamine, which is a central nervous system stimulant commonly used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. In
Mécanisme D'action
Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- acts as a dopamine and norepinephrine reuptake inhibitor, which results in an increase in the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of amphetamine, but Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has been shown to have a more potent effect on dopamine reuptake inhibition.
Effets Biochimiques Et Physiologiques
Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to enhance cognitive function and memory in rats. Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has been studied for its potential use as a treatment for ADHD and other cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has a long half-life, which allows for extended periods of experimentation. However, Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- is a controlled substance and requires special handling and storage procedures. It is also important to note that Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has not been extensively studied in humans, and its safety and efficacy have not been established.
Orientations Futures
There are several future directions for the study of Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- and its derivatives. One potential direction is the development of new compounds with improved pharmacological properties. Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- can be used as a starting material for the synthesis of novel compounds with enhanced potency and selectivity for specific neurotransmitter systems. Another potential direction is the investigation of the long-term effects of Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- on cognitive function and behavior. Finally, the use of Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- in combination with other drugs for the treatment of neurological and psychiatric disorders is an area of ongoing research.
Applications De Recherche Scientifique
Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has been studied for its potential use as a precursor for the synthesis of novel compounds with therapeutic applications. For example, Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- can be used as a starting material for the synthesis of oxiracetam, which is a nootropic drug that enhances cognitive function and memory. Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- has also been used as a building block for the synthesis of compounds with anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-13(10)14(6-11-8-15-11)7-12-9-16-12/h2-5,11-12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEUFHOBGCSKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2CO2)CC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95144-16-4 | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95144-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20885795 | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxiranemethanamine, N-(2-methylphenyl)-N-(oxiranylmethyl)- | |
CAS RN |
40027-50-7 | |
| Record name | N-(2-Methylphenyl)-N-(2-oxiranylmethyl)-2-oxiranemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40027-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diglycidyl-o-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2,3-epoxypropyl)-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



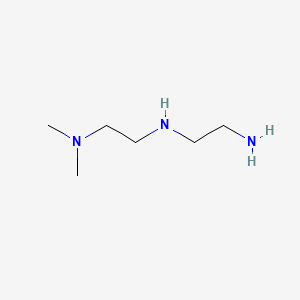
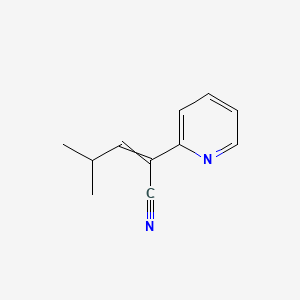
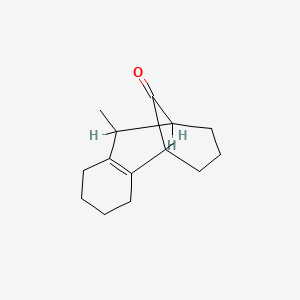
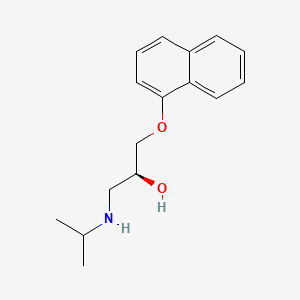
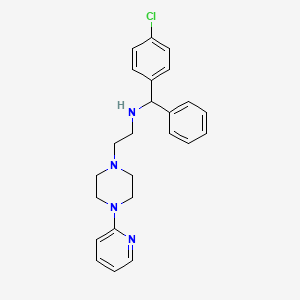
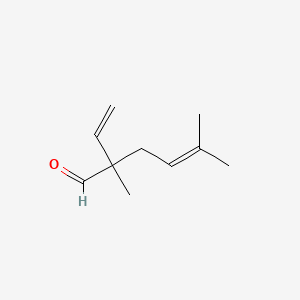
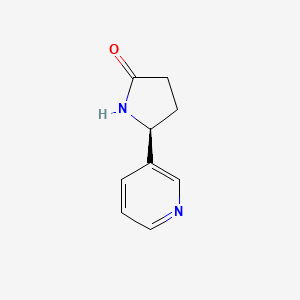
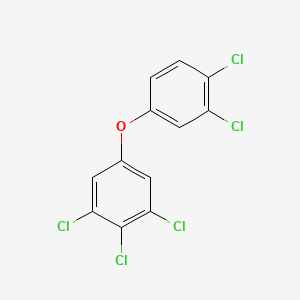
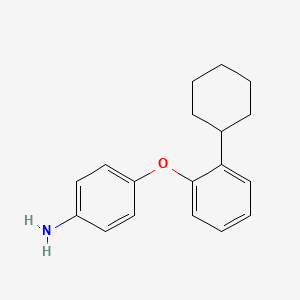

![4-[2-(2,5-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B1617115.png)
![(1S,2R,4R,5R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B1617119.png)
